Methyl 3-chloro-2-benzoxycarbonylaminopropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

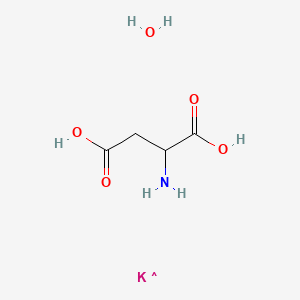

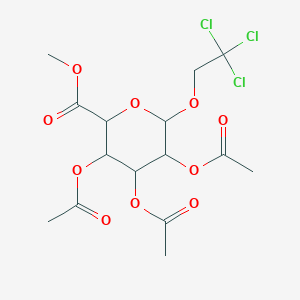

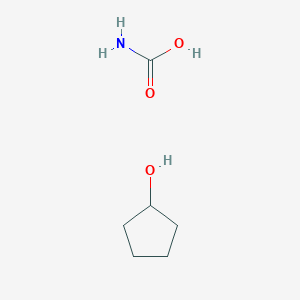

N-(ベンジルオキシカルボニル)-L-クロロアラニンメチルエステルは、アミノ酸誘導体のクラスに属する化合物です。これは、L-クロロアラニンの窒素原子にベンジルオキシカルボニル(Cbz)保護基が結合し、カルボキシル末端にメチルエステル基を持つことを特徴としています。この化合物は、その安定性と脱保護の容易さから、有機合成、特にペプチド化学の分野で一般的に使用されています。

準備方法

合成経路と反応条件

N-(ベンジルオキシカルボニル)-L-クロロアラニンメチルエステルの合成は、通常、L-クロロアラニンのアミノ基をベンジルオキシカルボニル基で保護することを含みます。これは、L-クロロアラニンを重炭酸ナトリウムまたはトリエチルアミンなどの穏やかな塩基の存在下でベンジルクロロホルメートと反応させることによって達成されます。この反応は室温で行われ、N-ベンジルオキシカルボニル誘導体の生成をもたらします。その後、カルボキシル基は、硫酸などの触媒量の酸を使用してメタノールとエステル化され、最終生成物が得られます .

工業生産方法

N-(ベンジルオキシカルボニル)-L-クロロアラニンメチルエステルの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これは、反応条件を均一にし、収率を高めるために、連続フロー反応器の使用を含みます。プロセスは、製品の純度と品質を維持するために注意深く監視され、再結晶またはクロマトグラフィーなどの精製手順が用いられて、不純物が除去されます .

化学反応解析

反応の種類

N-(ベンジルオキシカルボニル)-L-クロロアラニンメチルエステルは、以下を含むさまざまな化学反応を起こします。

加水分解: エステル基は、酸性または塩基性条件下で加水分解して、対応するカルボン酸を生成できます。

脱保護: ベンジルオキシカルボニル基は、パラジウムカーボン(Pd-C)を用いた触媒水素化またはトリフルオロ酢酸などの強酸による処理によって除去できます。

一般的な試薬と条件

加水分解: 酸性加水分解では通常、塩酸または硫酸が使用され、塩基性加水分解では水酸化ナトリウムまたは水酸化カリウムが使用されます。

脱保護: 触媒水素化は、水素ガスとPd-Cを使用して行われ、酸による脱保護には、トリフルオロ酢酸または塩酸が使用されます。

置換: 求核置換反応は、適切な塩基の存在下で、アンモニア、第一級または第二級アミン、チオールなどの試薬を使用して行われます.

生成される主な生成物

加水分解: L-クロロアラニンとメタノールが生成されます。

脱保護: L-クロロアラニンとベンジルアルコールが生成されます。

化学反応の分析

Types of Reactions

N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) or by treatment with strong acids like trifluoroacetic acid.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Deprotection: Catalytic hydrogenation is performed using hydrogen gas and Pd-C, while acid-mediated deprotection uses trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Hydrolysis: Yields L–chloroalanine and methanol.

Deprotection: Produces L–chloroalanine and benzyl alcohol.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(ベンジルオキシカルボニル)-L-クロロアラニンメチルエステルは、科学研究でいくつかの応用があります。

ペプチド合成: ペプチドやタンパク質の合成において、保護されたアミノ酸誘導体として使用されます。

医薬品化学: 特にアミノ酸修飾を含む医薬品化合物の合成において、中間体として役立ちます。

生物学研究: その安定性と反応性により、酵素メカニズムやタンパク質相互作用の研究に使用されます。

作用機序

N-(ベンジルオキシカルボニル)-L-クロロアラニンメチルエステルの作用機序は、保護されたアミノ酸誘導体としての役割を含みます。ベンジルオキシカルボニル基は、合成変換中のアミノ基を保護し、望ましくない副反応を防ぎます。脱保護後、遊離のアミノ基は、ペプチド結合形成などのさまざまな生化学反応に関与することができます。

類似化合物の比較

類似化合物

N-ベンジルオキシカルボニル-L-チロシンメチルエステル: 構造は似ていますが、-クロロアラニンの代わりにチロシン残基を含みます。

N-ベンジルオキシカルボニル-L-アスパラギン酸メチルエステル: アスパラギン酸残基を含み、同様の用途で使用されます。

N-ベンジルオキシカルボニル-L-フェニルアラニンメチルエステル: フェニルアラニン残基を特徴とし、ペプチド合成で一般的に使用されます.

独自性

N-(ベンジルオキシカルボニル)-L-クロロアラニンメチルエステルは、求核置換によるさらなる官能基化を可能にするクロロ基の存在により、ユニークです。これは、有機合成とペプチド化学において汎用性の高い中間体となります .

類似化合物との比較

Similar Compounds

N-Benzyloxycarbonyl-L-tyrosine Methyl Ester: Similar in structure but contains a tyrosine residue instead of -chloroalanine.

N-Benzyloxycarbonyl-L-aspartic Acid Methyl Ester: Contains an aspartic acid residue and is used in similar applications.

N-Benzyloxycarbonyl-L-phenylalanine Methyl Ester: Features a phenylalanine residue and is commonly used in peptide synthesis.

Uniqueness

N-(Benzyloxycarbonyl)-L–chloroalanine Methyl Ester is unique due to the presence of the chloro group, which allows for further functionalization through nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and peptide chemistry .

特性

IUPAC Name |

methyl 3-chloro-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQXYVMAKOZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)

![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)